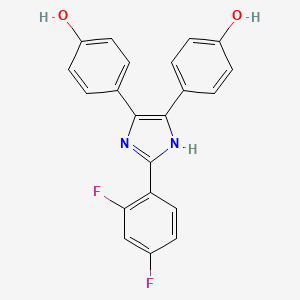![molecular formula C26H19N3O2S B14345961 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine CAS No. 90808-99-4](/img/structure/B14345961.png)
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of benzenesulfonyl and diphenyl groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine typically involves multi-step organic reactions One common method includes the initial formation of the pyrido[2,3-b]pyrazine core through cyclization reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents like halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl or pyrido[2,3-b]pyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The pyrido[2,3-b]pyrazine core may also interact with DNA or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.
Benzenesulfonyl derivatives: Compounds with similar benzenesulfonyl groups but different core structures.
Diphenyl derivatives: Compounds containing diphenyl groups attached to different core structures.
Uniqueness
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is unique due to the combination of its pyrido[2,3-b]pyrazine core with benzenesulfonyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
90808-99-4 |
|---|---|
Fórmula molecular |
C26H19N3O2S |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
8-(benzenesulfonylmethyl)-2,3-diphenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C26H19N3O2S/c30-32(31,22-14-8-3-9-15-22)18-21-16-17-27-26-25(21)28-23(19-10-4-1-5-11-19)24(29-26)20-12-6-2-7-13-20/h1-17H,18H2 |
Clave InChI |
MJLFEMMNHOXMGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3N=C2C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


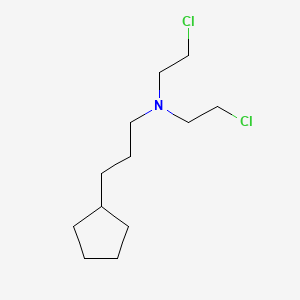

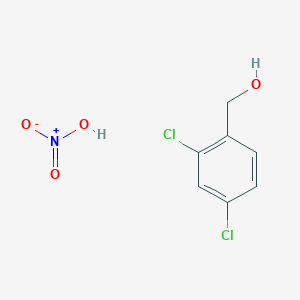
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
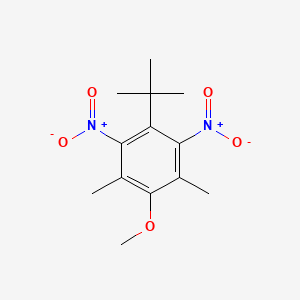
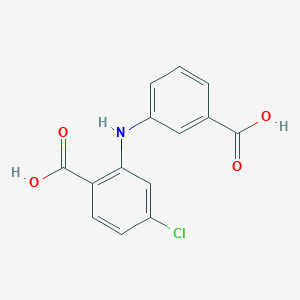
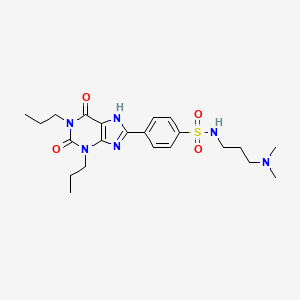
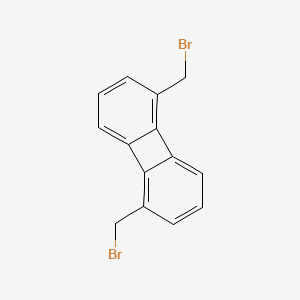
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
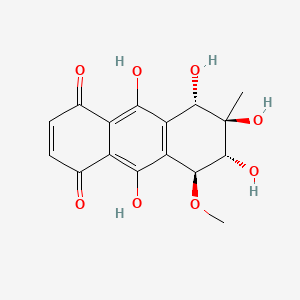
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
